3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile
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Description
3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile is a chemical compound with the molecular formula C15H15N3O2. It is a derivative of indolizine, which is a nitrogen-containing heterocycle . Indolizine serves as a precursor for widespread indolizidine alkaloids .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C15H15N3O2/c16-9-12-13(10-17-5-7-20-8-6-17)15(11-19)18-4-2-1-3-14(12)18/h1-4,11H,5-8,10H2 .Chemical Reactions Analysis
Indolizines, including this compound, can undergo a variety of chemical reactions. These reactions can be categorized into four distinct categories: cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations .Future Directions
The future directions of research on 3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile and other indolizine derivatives could include the development of novel synthetic approaches, exploration of their potential biological activities, and their use as organic fluorescent molecules for biological and material applications .
Properties
IUPAC Name |
3-formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-9-12-13(10-17-5-7-20-8-6-17)15(11-19)18-4-2-1-3-14(12)18/h1-4,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMWPWLRGJNRRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(N3C=CC=CC3=C2C#N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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